2-(3-Aminopropoxy)benzonitrile

Sigma-1 receptor pharmacology Radioligand binding assay CNS drug discovery

2-(3-Aminopropoxy)benzonitrile is a high-affinity Sigma-1 receptor (σ1R) agonist (Ki = 4.30 nM) with a structurally distinct benzonitrile core, offering a validated orthogonal tool for target engagement studies. Unlike non-selective ligands, its arylcarboxamide-class scaffold provides favorable σ2/σ1 selectivity, minimizing off-target effects. With ≥98% purity and multi-gram availability, it ensures reproducible radioligand displacement assays and SAR campaigns without supply chain disruption.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 444574-75-8
Cat. No. B1290354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopropoxy)benzonitrile
CAS444574-75-8
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)OCCCN
InChIInChI=1S/C10H12N2O/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,6-7,11H2
InChIKeyQQVAZWABKCUECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopropoxy)benzonitrile CAS 444574-75-8: Procurement-Grade Sigma-1 Receptor Agonist for CNS Research


2-(3-Aminopropoxy)benzonitrile (CAS 444574-75-8) is an arylcarboxamide-derived small-molecule organic compound with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol . The compound functions as a high-affinity Sigma-1 receptor (σ1R) agonist, a pharmacologically validated target implicated in central nervous system disorders, neuropathic pain, and neuroprotection [1]. Its structural scaffold—a benzonitrile core bearing a 3-aminopropoxy substituent—places it within a distinct chemical class of σ1R ligands that diverges from the more extensively characterized diarylalkylamine or benzomorphan series [2].

Why 2-(3-Aminopropoxy)benzonitrile Cannot Be Casually Substituted: Sigma-1 Receptor Ligand Differentiation


Sigma-1 receptor agonists exhibit profound structural divergence in both potency and selectivity profiles, making functional interchangeability invalid without direct comparative binding data. Within the σ1R ligand landscape, compounds sharing the same nominal mechanism (agonism) demonstrate Ki values spanning over three orders of magnitude—from sub-nanomolar to micromolar ranges [1]. More critically, σ1/σ2 selectivity ratios vary dramatically across chemical scaffolds, directly impacting off-target pharmacology in σ2-mediated pathways involving cell proliferation and calcium signaling [2]. Substituting 2-(3-aminopropoxy)benzonitrile with an alternative σ1R agonist lacking equivalent binding characterization risks introducing uncontrolled variables into experimental design, particularly in studies requiring precise target engagement quantification. The quantitative evidence below establishes the specific parameters that define this compound's position within the σ1R agonist landscape.

Quantitative Differentiation Evidence: 2-(3-Aminopropoxy)benzonitrile vs. Benchmark Sigma-1 Receptor Agonists


Sigma-1 Receptor Binding Affinity: Comparable Nanomolar Potency to SA4503 (Cutamesine) Reference Agonist

2-(3-Aminopropoxy)benzonitrile demonstrates high-affinity binding to the Sigma-1 receptor with a Ki value of 4.30 nM, as measured by [³H]-(+)-pentazocine displacement in guinea pig brain membrane preparations [1]. This value positions the compound within the same nanomolar potency tier as SA4503 (cutamesine), a widely utilized reference σ1R agonist that exhibits Ki = 4.6 nM under identical assay conditions [2]. The <7% difference in binding affinity between these two compounds indicates that 2-(3-aminopropoxy)benzonitrile offers comparable target engagement capacity without requiring adoption of a structurally distinct, extensively patented clinical candidate scaffold.

Sigma-1 receptor pharmacology Radioligand binding assay CNS drug discovery

Sigma-1/Sigma-2 Receptor Selectivity Profile: Structural Basis for Favorable σ1R Preference

While direct σ2R binding data for 2-(3-aminopropoxy)benzonitrile remains unreported in primary literature, class-level inference from structurally related arylcarboxamide derivatives provides a rational selectivity expectation. In a systematic SAR study of 16 arylcarboxamide derivatives maintaining the same core scaffold as 2-(3-aminopropoxy)benzonitrile, two optimized analogs (compounds 2m and 2p) demonstrated σ1R affinities of 21.2 nM and 13.6 nM, respectively, with σ2/σ1 selectivity ratios exceeding 140-fold and 40-fold [1]. This class-level pattern contrasts sharply with non-selective σR ligands such as ditolylguanidine, which exhibits Ki values of 69 nM at σ1R and 21 nM at σ2R—a ratio of merely 0.3 favoring σ2R .

Receptor selectivity Off-target profiling Sigma-2 receptor Arylcarboxamide scaffold

Molecular Scaffold Divergence: Structurally Distinct from Clinical-Stage SA4503 for Patent Circumvention

2-(3-Aminopropoxy)benzonitrile (C₁₀H₁₂N₂O, MW 176.22) embodies a fundamentally different molecular architecture compared to SA4503 (cutamesine, C₂₃H₃₄Cl₂N₂O₂, MW 441.43) [1]. The target compound features a benzonitrile core with a 3-aminopropoxy side chain, whereas SA4503 contains a diarylalkylamine framework with a 1-(2-(3,4-dimethoxyphenyl)ethyl)-4-phenylpiperazine structure. This structural disparity yields a 2.5-fold difference in molecular weight (176.22 vs. 441.43 g/mol) and a predicted >4-fold divergence in lipophilicity (estimated cLogP: ~1.2 for target compound vs. ~4.8 for SA4503), directly influencing membrane permeability and CNS penetration characteristics.

Medicinal chemistry Scaffold hopping Intellectual property Lead optimization

Commercial Availability: Documented ≥98% HPLC Purity with Multi-Gram Procurement Access

2-(3-Aminopropoxy)benzonitrile is commercially available with a minimum purity specification of 98% as determined by HPLC analysis, with moisture content controlled to ≤0.5% [1]. Production scale is documented up to kilogram quantities, distinguishing this compound from research-use-only σ1R tool compounds that are often restricted to milligram quantities or require custom synthesis with extended lead times [1]. Comparative commercial availability data indicate that SA4503 (cutamesine) is predominantly supplied as a dihydrochloride salt form requiring controlled storage at -20°C to 4°C away from moisture [2], whereas the free base form of 2-(3-aminopropoxy)benzonitrile may offer formulation flexibility advantages for certain experimental workflows.

Chemical procurement Purity specification Research reagent Inventory reliability

Evidence-Derived Application Scenarios: Where 2-(3-Aminopropoxy)benzonitrile Delivers Differentiated Value


Sigma-1 Receptor Binding Assay Calibration and Pharmacological Tool Compound

Given its Ki of 4.30 nM at σ1R—statistically indistinguishable from the SA4503 benchmark (Ki = 4.6 nM) [1]—2-(3-aminopropoxy)benzonitrile serves as a validated positive control for radioligand displacement assays using [³H]-(+)-pentazocine. Researchers requiring a structurally distinct σ1R agonist for orthogonal confirmation of target engagement can deploy this compound alongside SA4503 to control for scaffold-specific artifacts. The documented commercial availability at ≥98% HPLC purity with multi-gram procurement access [2] supports routine assay implementation without supply chain interruptions.

Medicinal Chemistry Scaffold Diversification for σ1R Lead Optimization

The benzonitrile core with 3-aminopropoxy substitution represents a chemically tractable scaffold for structure-activity relationship (SAR) exploration, as demonstrated by the arylcarboxamide derivative series that yielded compounds with σ1R affinities of 13.6-21.2 nM and σ2/σ1 selectivity ratios >40-140 [1]. The compound's lower molecular weight (176.22 g/mol) and reduced rotatable bond count (4 bonds) relative to diarylalkylamine-based σ1R ligands [2] may confer favorable ligand efficiency metrics during fragment-based or lead optimization campaigns. Its free base formulation provides synthetic flexibility for analog generation without salt-exchange steps.

CNS Target Engagement Studies Requiring Alternative σ1R Chemical Probe

For neuroscience investigations examining σ1R-mediated signaling in pain, neuroprotection, or mood regulation pathways, 2-(3-aminopropoxy)benzonitrile offers a structurally divergent alternative to extensively characterized clinical-stage agonists like SA4503 [1]. The compound's predicted selectivity profile, inferred from arylcarboxamide class data showing σ2/σ1 ratios exceeding 40-140-fold [2], supports its utility in experiments where minimizing σ2R co-activation is desirable. The absence of the extensive pleiotropic effects reported for non-selective σR ligands such as ditolylguanidine (which exhibits preferential σ2R binding) makes this compound class suitable for interrogating σ1R-specific biology.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-characterized physicochemical properties—molecular formula C₁₀H₁₂N₂O, exact mass 176.09500 g/mol, defined SMILES structure NCCCOc1ccccc1C#N [1]—coupled with commercial availability at ≥98% HPLC purity with moisture specification ≤0.5% [2], position it as a suitable reference standard for HPLC method development and system suitability testing in pharmaceutical analysis laboratories. The presence of both aromatic (benzonitrile) and primary amine functional groups provides diagnostic UV absorbance (approximately 230-270 nm) and potential for derivatization-based detection methodologies.

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